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Compound of Interest

Compound Name: Cispentacin

Cat. No.: B056635

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent
antifungal agent that has garnered significant interest in the field of medicinal chemistry. Its
unique cyclic B-amino acid structure presents a considerable synthetic challenge, particularly
concerning the stereoselective control of its two contiguous chiral centers. These application
notes provide detailed protocols and comparative data for established stereoselective synthetic
routes to cispentacin, catering to researchers in drug discovery and development. The
methodologies outlined below leverage chiral pool starting materials, diastereoselective
conjugate additions, and enzymatic resolutions to achieve high stereochemical purity.

Synthetic Strategies Overview

Several successful strategies for the asymmetric synthesis of cispentacin have been reported.
This document details three prominent and effective approaches:

» Diastereoselective Conjugate Addition of a Homochiral Lithium Amide (Davies' Method): This
approach establishes the desired stereochemistry through a highly diastereoselective 1,4-
addition of a chiral amine to an a,3-unsaturated ester.

o Chiral Pool Synthesis from L-Pyroglutamic Acid: This method utilizes the inherent chirality of
L-pyroglutamic acid to construct the cyclopentane ring with the correct absolute
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stereochemistry.

o Synthesis from a Norbornene B-Lactam Intermediate with Enzymatic Resolution: This
pathway involves the formation of a key (3-lactam intermediate, which is then resolved into its
enantiomers using a lipase-catalyzed reaction. The desired enantiomer is subsequently
converted to cispentacin.

Diastereoselective Conjugate Addition (Davies'
Method)

This method, pioneered by Stephen G. Davies and his research group, is a cornerstone in the
asymmetric synthesis of 3-amino acids. The key step is the highly stereoselective conjugate
addition of lithium (R)-N-benzyl-N-(a-methylbenzyl)amide to an a,3-unsaturated ester, which
effectively sets the two stereocenters of the cispentacin precursor.

Experimental Workflow
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Click to download full resolution via product page

Caption: Davies' Conjugate Addition Strategy.

Quantitative Data
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Diastereomeric

Step Product Yield (%) .
Ratio (d.r.)
Diastereoselective B-Amino Ester
) N ~70-80% >95:5

Conjugate Addition Precursor
Hydrogenolysis ] ] ]

) (-)-Cispentacin High N/A
(Deprotection)

Note: Specific yields can vary based on the scale and precise reaction conditions.

Experimental Protocol: Asymmetric Synthesis of (-)-
Cispentacin

Step 1: Diastereoselective Conjugate Addition

e Preparation of the Lithium Amide: In a flame-dried, three-necked flask under an argon
atmosphere, dissolve (R)-N-benzyl-N-(a-methylbenzyl)amine (1.1 equivalents) in anhydrous
tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.05 equivalents)
dropwise. Stir the resulting solution at -78 °C for 30 minutes.

o Conjugate Addition: To the freshly prepared lithium amide solution, add a solution of tert-butyl
cyclopent-1-enecarboxylate (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

¢ Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench
the reaction by the addition of saturated aqueous ammonium chloride solution.

» Work-up and Purification: Allow the mixture to warm to room temperature and extract with
ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography
on silica gel to afford the desired [3-amino ester.

Step 2: Deprotection to (-)-Cispentacin

e Hydrogenolysis: Dissolve the purified -amino ester from the previous step in methanol. Add
a catalytic amount of palladium on activated carbon (10% w/w).
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e Reaction: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and
stir vigorously at room temperature overnight.

« |solation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash
the pad with methanol. Concentrate the filtrate under reduced pressure to yield (-)-
cispentacin.

Chiral Pool Synthesis from L-Pyroglutamic Acid

This strategy leverages the readily available and inexpensive chiral starting material, L-
pyroglutamic acid. The synthesis involves a series of transformations to construct the
cyclopentane ring while retaining the stereochemical integrity of the starting material.

Experimental Workflow

Click to download full resolution via product page

Caption: Synthesis from L-Pyroglutamic Acid.

Quantitative Data

Intermediate/Produ . Stereochemical
Key Step Yield (%) .
ct Purity
Protection & Chiral Pyrrolidinone _
] ) >90% Retained
Reduction Intermediate
Side Chain ) )
_ Alkylated Intermediate  70-85% Retained
Introduction
Ring-Closing o )
) Bicyclic Precursor 60-75% Retained
Metathesis
Deprotection & Ring ] ] )
(+)-Cispentacin ~50-60% High e.e.

Opening
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Note: Yields are representative and can vary depending on the specific reagents and
conditions used in the multi-step sequence.

Experimental Protocol: Synthesis from L-Pyroglutamic
Acid (lllustrative)

Step 1: Preparation of a Key Pyrrolidinone Intermediate

« Esterification and N-Protection: Convert L-pyroglutamic acid to its methyl ester using
standard conditions (e.g., methanol and thionyl chloride). Protect the nitrogen atom, for
example, with a Boc group (di-tert-butyl dicarbonate).

e Reduction: Reduce the ester functionality to a hydroxymethyl group using a suitable reducing
agent like lithium borohydride.

Step 2: Side Chain Elaboration and Cyclization

» Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group (e.g.,
a tosylate or mesylate).

« Introduction of a Two-Carbon Unit: Displace the leaving group with a nucleophile such as the
enolate of a malonic ester derivative.

» Ring-Closing Metathesis: If the introduced side chain contains a terminal alkene, perform a
ring-closing metathesis reaction using a Grubbs catalyst to form the cyclopentane ring.

Step 3: Final Transformations

o Functional Group Manipulations: Convert the functional groups on the newly formed ring to
the required carboxylic acid and amino moieties.

» Deprotection: Remove all protecting groups under appropriate conditions to yield (+)-
cispentacin.

Synthesis via Norbornene f3-Lactam with Enzymatic
Resolution
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This elegant approach utilizes a Diels-Alder reaction to construct a norbornene-based 3-
lactam. The racemic lactam is then subjected to enzymatic kinetic resolution, a green and
highly efficient method for separating enantiomers.

Experimental Workflow

Click to download full resolution via product page

Caption: Norbornene B-Lactam Strategy.

Quantitative Data

Step Product Yield (%)

Enantiomeric
Excess (e.e.)

Enzymatic Resolution

) ] (-)-B-Amino Acid ~45% >98%
(Ring Opening)
Enzymatic Resolution
(+)-B-Lactam ~45% >99%
(Unreacted)
Dihydroxylation & Dialdehyde
_ ~70-80% >99%
Cleavage Intermediate
Final Conversion (+)-Cispentacin ~60-70% >99%

Experimental Protocol: Enzymatic Resolution and
Conversion

Step 1: Enzymatic Resolution of the Racemic 3-Lactam

e Reaction Setup: In a suitable vessel, mix the racemic norbornene [3-lactam with a lipase
preparation (e.g., Lipolase®) and water.
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 Incubation: Shake the mixture in an incubator shaker at an elevated temperature (e.g., 70
°C) for 24-48 hours.

o Separation: After the reaction, separate the unreacted (+)-B-lactam (which is typically soluble
in an organic solvent like diethyl ether) from the aqueous solution containing the sodium salt
of the ring-opened (-)-B-amino acid. Acidify the aqueous layer to precipitate the (-)-B-amino
acid.

Step 2: Conversion of the Enantiopure Intermediate to Cispentacin

o Dihydroxylation: Dissolve the enantiopure 3-amino ester (obtained from the resolved lactam
or amino acid) in a mixture of acetone and water. Add a catalytic amount of osmium tetroxide
followed by N-methylmorpholine N-oxide (NMO) as the co-oxidant. Stir at room temperature
until the reaction is complete.

e Oxidative Cleavage: To the diol solution, add sodium periodate and stir for 1-2 hours. This
cleaves the carbon-carbon bond of the diol to form a dialdehyde.

» Wittig Reaction and Reduction (lllustrative): The resulting dialdehyde can be further
functionalized. For the synthesis of cispentacin itself, a reduction of the aldehyde groups
followed by further transformations would be necessary. A more direct route involves the
oxidative cleavage of a dihydroxylated norbornene amino acid derivative.

o Deprotection: The final step involves the removal of any protecting groups to afford the target
cispentacin.

Summary and Comparison of Routes
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Norbornene f3-

S Davies' Conjugate L-Pyroglutamic Lactam with
eature
Addition Acid Synthesis Enzymatic
Resolution
Diastereoselective ] Enzymatic kinetic
Stereocontrol _ N Chiral pool _
conjugate addition resolution
Homochiral lithium ) ) )
Key Reagent ) L-Pyroglutamic acid Lipase
amide
o High
) Inexpensive chiral ) o
High enantioselectivity,
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well-established
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predictable

stereochemistry

access to both
enantiomers, green

chemistry

Disadvantages

Requires
stoichiometric chiral
auxiliary, cryogenic

conditions

Multi-step synthesis,
potential for

racemization

Resolution of a
racemate (max 50%
yield of desired

enantiomer)

Overall Suitability

Excellent for
predictable and high

stereocontrol

Good for large-scale
synthesis due to low-

cost starting material

Excellent for
producing highly

enantiopure material

These protocols provide a foundation for the stereoselective synthesis of cispentacin.

Researchers should optimize conditions based on their specific laboratory settings and scale of

the reaction. The choice of synthetic route will depend on factors such as the availability of

starting materials, the desired scale of the synthesis, and the required level of stereochemical

purity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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